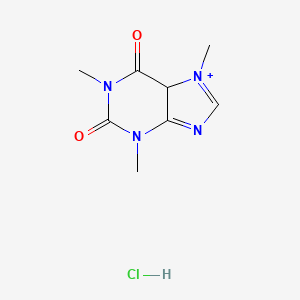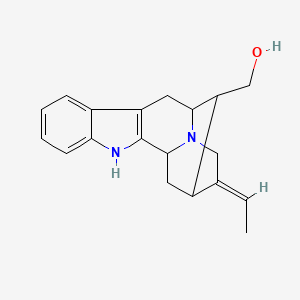
16-Epikoumidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Epinormacusine B is a member of the sarpagine alkaloid family, which is known for its diverse structural variations and significant biological activities. This compound is particularly notable for its unique stereochemistry at the C-16 atom, distinguishing it from other members of the sarpagine alkaloid family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves a series of complex reactions. One of the key synthetic routes includes the use of a [5+2] cycloaddition reaction. This method has been employed to achieve the formal synthesis of 16-Epinormacusine B . Another approach involves the enantiospecific total synthesis from commercially available d-(+)-tryptophan methyl ester. This route includes asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 16-Epinormacusine B. Most of the synthesis methods are still confined to laboratory-scale research.
Chemical Reactions Analysis
Types of Reactions: 16-Epinormacusine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions involving 16-Epinormacusine B are also not extensively covered in available sources.
Major Products: The major products formed from these reactions include various derivatives of the sarpagine alkaloid family, such as 16-epi-vellosimine .
Scientific Research Applications
16-Epinormacusine B holds immense potential in scientific research due to its unique properties. Its applications span across various fields:
Mechanism of Action
The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique stereochemistry, which allows it to interact with various biological molecules. detailed studies on its exact molecular targets and pathways are still limited .
Comparison with Similar Compounds
16-Epinormacusine B is part of the 16-epi subgroup of sarpagine alkaloids. Similar compounds include:
- Vellosimine
- N-Methylvellosimine
- 10-Methoxyvellosimine
These compounds share structural similarities but differ in their stereochemistry and specific biological activities . The unique stereochemistry at the C-16 atom in 16-Epinormacusine B sets it apart from these similar compounds, contributing to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2- |
InChI Key |
VXTDUGOBAOLMED-FUQNDXKWSA-N |
Isomeric SMILES |
C/C=C\1/CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


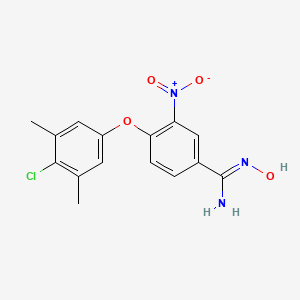
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)

![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)

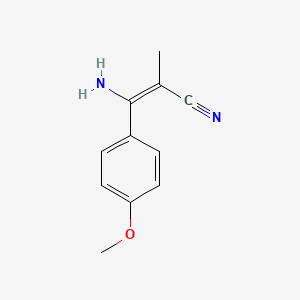

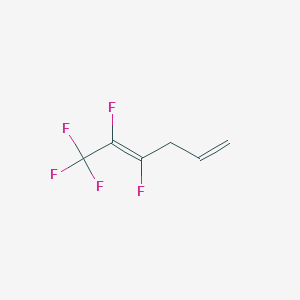

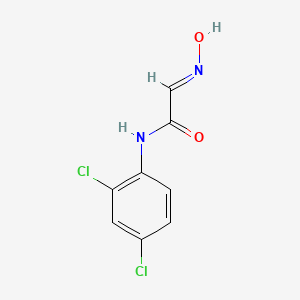
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
